![molecular formula C19H17N3O3S2 B2828367 Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864856-24-6](/img/structure/B2828367.png)
Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
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Overview
Description
Scientific Research Applications
Chemistry and Synthesis Applications
Chemistry of sym-tetrazine : A study explored the chemistry of sym-tetrazine derivatives, involving reactions that could be relevant to the synthesis and applications of Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate derivatives. These reactions include the synthesis of ethyl benzoate thiocarbohydrazone, which undergoes various transformations in polar solvents, leading to products with potential chemical and material science applications (Postovskii et al., 1977).
Design and Synthesis of Glutaminase Inhibitors : The compound has been studied in the context of designing and synthesizing bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. These inhibitors have shown potential in attenuating the growth of certain cancer cell lines, providing a basis for the development of novel therapeutic agents (Shukla et al., 2012).
Biological Activity and Pharmacological Evaluation
Antimicrobial Agents : The synthesis and characterization of new quinazolines, which react with hydrazine hydrate, have been explored for their potential antimicrobial properties. These studies indicate the compound's relevance in developing new antimicrobial agents (Desai et al., 2007).
Insecticidal Properties : Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety has been conducted, with the aim of assessing their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This indicates the compound's utility in agricultural applications (Fadda et al., 2017).
Advanced Materials and Chemical Properties
Electrochemical and Electrochromic Properties : Studies have been carried out on the electrochemical and electrochromic properties of polycarbazole derivatives and their interaction with acceptor groups. This research suggests potential applications in electronic and optoelectronic devices (Hu et al., 2013).
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have been found to interact with a broad range of biological targets . These targets include various enzymes and receptors involved in critical biological processes, contributing to their diverse biological activities .
Mode of Action
The thiadiazole ring, a key structural component of this compound, is known to interact strongly with biological targets due to its mesoionic character . This allows thiadiazole-containing compounds to cross cellular membranes and exert their biological activities .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some thiadiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, key mediators of inflammation .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are generally able to cross cellular membranes This suggests that they may have good bioavailability
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets and pathways affected by the compound.
properties
IUPAC Name |
ethyl 2-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-18(24)14-10-6-7-11-15(14)20-16(23)12-26-19-21-17(22-27-19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORHARGSUYFHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate |
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